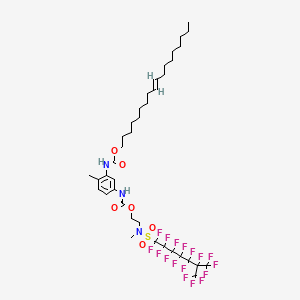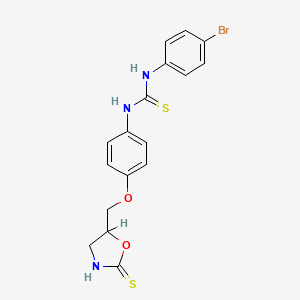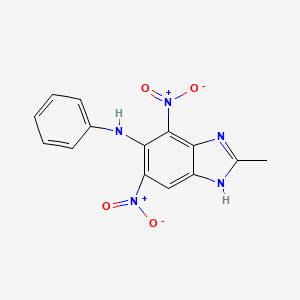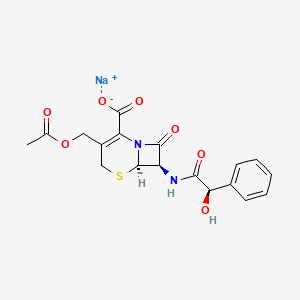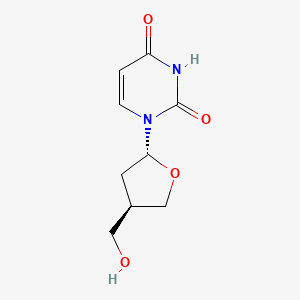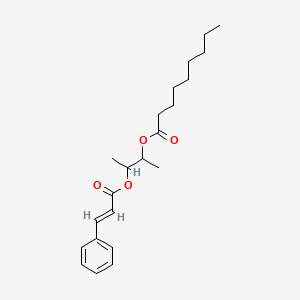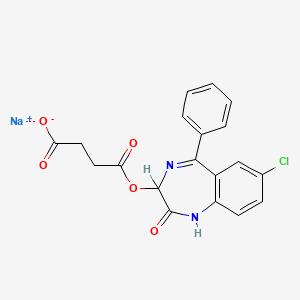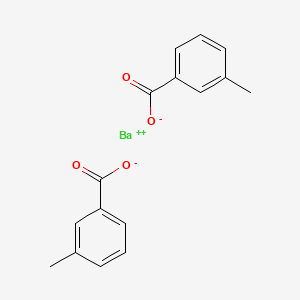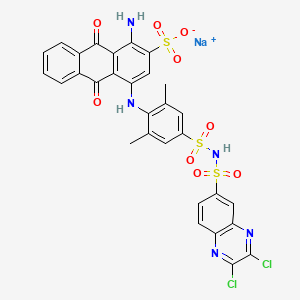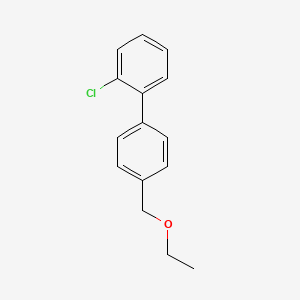
1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethyl)-2’-chlorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethoxymethyl group attached to the fourth position of one benzene ring and a chlorine atom attached to the second position of the other benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2’-chlorobiphenyl typically involves the reaction of 2-chlorobiphenyl with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethoxymethyl)-2’-chlorobiphenyl can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxymethyl)-2’-chlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of biphenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2’-chlorobiphenyl or 4-(carboxymethyl)-2’-chlorobiphenyl.
Reduction: Formation of 4-(ethoxymethyl)biphenyl.
Substitution: Formation of 4-(ethoxymethyl)-2’-hydroxybiphenyl, 4-(ethoxymethyl)-2’-aminobiphenyl, or 4-(ethoxymethyl)-2’-alkylbiphenyl.
Applications De Recherche Scientifique
4-(Ethoxymethyl)-2’-chlorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Ethoxymethyl)-2’-chlorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxymethyl)-2’-chlorobiphenyl: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)-2’-bromobiphenyl: Similar structure but with a bromine atom instead of a chlorine atom.
4-(Ethoxymethyl)-2’-fluorobiphenyl: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(Ethoxymethyl)-2’-chlorobiphenyl is unique due to the presence of both the ethoxymethyl group and the chlorine atom, which confer specific chemical and biological properties. The ethoxymethyl group enhances its solubility in organic solvents, while the chlorine atom provides a site for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
109523-85-5 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-2-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3 |
Clé InChI |
BYEMSPWDLGUNKB-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




